5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde: is a heterocyclic compound that features a thiophene ring substituted with a carbaldehyde group and a thiomorpholine moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives typically employs scalable and efficient synthetic routes. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of different substituents on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of electrophiles or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Thiophene derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry .
Biology: These compounds exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: Thiophene derivatives are explored for their potential as therapeutic agents in treating various diseases .
Industry: In materials science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions, while the carbaldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- Thiophene-2-carbaldehyde
- 5-(Thiomorpholin-4-yl)thiophene-2-carbaldehyde
- 3-Methylthiomorpholine derivatives
Comparison: 5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde is unique due to the presence of both the thiomorpholine moiety and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13NOS2 |
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Molecular Weight |
227.4 g/mol |
IUPAC Name |
5-(3-methylthiomorpholin-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NOS2/c1-8-7-13-5-4-11(8)10-3-2-9(6-12)14-10/h2-3,6,8H,4-5,7H2,1H3 |
InChI Key |
XXQNIGMURSMLJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCCN1C2=CC=C(S2)C=O |
Origin of Product |
United States |
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